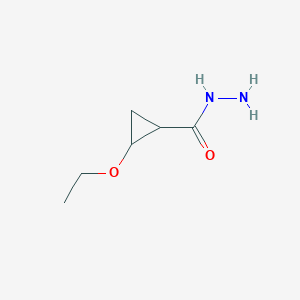

2-Ethoxycyclopropane-1-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethoxycyclopropane-1-carbohydrazide is a chemical compound with the CAS Number: 1849366-33-1 . It has a molecular weight of 144.17 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Carbohydrazide, a related compound, is prepared by reacting dimethyl carbonate with hydrazine hydrate . Its single crystal has been cultured with a slow evaporation method . The crystal belongs to the Monoclinic crystal system .Molecular Structure Analysis

The molecular structure and crystal structure of carbohydrazide have been determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .Chemical Reactions Analysis

Cyanoacetohydrazides, which are related to carbohydrazides, are used as precursors in reactions leading to the construction of heterocycles . These reactions include cyclocondensation and cyclization .Scientific Research Applications

Polymer Chemistry

- Synthesis and Polymerization : Multifunctional 2-vinylcyclopropanes, related to 2-Ethoxycyclopropane-1-carbohydrazide, have been synthesized and utilized in radical polymerization to create transparent crosslinked polymers. These polymers have applications in materials science due to their unique properties and low shrinkage volume during polymerization (Moszner, Zeuner, & Rheinberger, 1997).

Plant Biology

- Ethylene Biosynthesis and Inhibition : Cyclopropane and its derivatives, like 1-Methylcyclopropene, have been extensively studied for their role in inhibiting ethylene action in plants. Ethylene is a crucial plant hormone, and its inhibition can significantly affect plant growth, fruit ripening, and senescence. Research on 1-Methylcyclopropene demonstrates its utility in understanding ethylene's role in plants and its potential applications in agriculture and horticulture (Blankenship & Dole, 2003).

Drug Development

- Bioactive Cyclopropane Derivatives : Cyclopropane derivatives have shown potential in drug development. Studies on 1,2-cyclopropane carbohydrates, which share structural similarities with this compound, have revealed bioactivity in cancer cell lines. The mechanism involves enzymatic cyclopropane ring opening and formation of covalent bonds with target enzymes. Such compounds could be used as pharmaceuticals or as probes in protein trafficking (Lassueur, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethoxycyclopropane-1-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-10-5-3-4(5)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWKLHLKDFWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)

![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)

![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2843649.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)